Toremifene Citrate (CAS 89778-27-8) is a nonsteroidal triphenylethylene derivative and a selective estrogen receptor modulator (SERM) utilized extensively in endocrine research and oncological formulation. Structurally, it is the citrate salt of a chlorinated tamoxifen analog, featuring a molecular weight of 598.08 g/mol and a melting point of 160–162 °C. As a procurement candidate, its physical properties dictate specific handling and formulation requirements; it is sparingly soluble in methanol, slightly soluble in ethanol, and exhibits pH-dependent aqueous solubility, reaching approximately 0.44 to 0.63 mg/mL in water at 37 °C [1]. The compound is primarily procured for comparative in vitro receptor binding assays (ERα and ERβ) and in vivo models requiring a SERM with a modulated metabolic activation profile compared to unchlorinated triphenylethylenes .
Substituting Toremifene Citrate with its closest in-class analog, Tamoxifen, fundamentally alters the genotoxic profile of an experimental or clinical model. Tamoxifen undergoes allylic oxidative activation at its ethyl group, forming reactive carbocations that result in high levels of DNA adducts and subsequent hepatocarcinogenicity in rat models [1]. Toremifene prevents this via the strategic placement of a chlorine atom on the ethyl side chain, which thermodynamically destabilizes the reactive intermediate [1]. Furthermore, substituting the citrate salt with toremifene free base drastically compromises processability; the citrate salt formulation is required to achieve the >0.3 mg/mL solubility in acidic media (pH 1.2 to 4.0) necessary for standardized dissolution testing and reproducible oral bioavailability [2]. Consequently, buyers cannot use tamoxifen when hepatic safety is a variable, nor the free base when controlled aqueous formulation is required.
In comparative genotoxicity assays, the chlorination of the ethyl side chain in toremifene results in a drastically reduced capacity to form DNA adducts compared to tamoxifen. In cultured human lymphocytes at equipotent concentrations, toremifene demonstrates approximately one-sixth of the DNA adducting activity of tamoxifen[1]. Furthermore, in vivo rat models exposed to similar doses show no significant levels of DNA adducts in the liver for toremifene, whereas tamoxifen induces high levels of adducts leading to hepatocarcinogenicity[1].
| Evidence Dimension | DNA adducting activity in cultured human lymphocytes |
| Target Compound Data | Toremifene (approx. 16.6% relative activity) |
| Comparator Or Baseline | Tamoxifen (100% baseline activity) |
| Quantified Difference | 83.4% reduction (one-sixth the activity) |
| Conditions | Cultured human lymphocytes at equipotent concentrations |
This allows researchers and formulators to utilize a SERM in long-term in vivo models without the confounding variable of chemically induced hepatocarcinogenicity.
The mechanistic basis for toremifene's improved safety profile lies in the thermodynamic stability of its metabolic intermediates. Computational and semiempirical density functional methods reveal that the allylic carbocation intermediate of toremifene—responsible for DNA alkylation—is less stable than the corresponding tamoxifen carbocation by 4 to 5 kcal/mol [1]. This thermodynamic penalty significantly reduces the frequency of metabolic activation by cytochrome P450 enzymes [1].
| Evidence Dimension | Allylic carbocation intermediate stability |
| Target Compound Data | Toremifene carbocation |
| Comparator Or Baseline | Tamoxifen carbocation |
| Quantified Difference | 4 to 5 kcal/mol less stable |
| Conditions | Semiempirical and density functional method calculations |
Provides the quantitative thermodynamic proof required by medicinal chemists selecting chlorinated triphenylethylene scaffolds over standard tamoxifen backbones.
Toremifene citrate exhibits highly pH-dependent solubility, which is critical for designing dissolution media and oral formulations. While it shows negligible dissolution in pH 6.8 phosphate buffer, its solubility increases to greater than 0.3 mg/mL in both pH 1.2 HCl and pH 4.0 acetate buffer at 37 °C [1]. This specific solubility profile necessitates the use of acidic media or surfactant-modified environments for consistent in vitro release testing and formulation processability [1].
| Evidence Dimension | Aqueous solubility across pH gradients |
| Target Compound Data | >0.3 mg/mL at pH 1.2 and pH 4.0 |
| Comparator Or Baseline | Negligible solubility at pH 6.8 |
| Quantified Difference | Significant solubility increase in acidic conditions |
| Conditions | 37 °C in standardized dissolution media |
Guides procurement teams and formulators in selecting the correct excipients and dissolution buffers to ensure reproducible bioavailability.
Despite the structural modification that eliminates genotoxicity, toremifene citrate maintains high binding affinity to estrogen receptors, ensuring therapeutic and experimental equivalence to tamoxifen. Competitive binding assays demonstrate that toremifene has an IC50 of approximately 19 nM for human ERα and 26 nM for ERβ . This allows it to inhibit the proliferation of estrogen-dependent cell lines (e.g., MCF-7) with an EC50 in the 1-10 μM range, matching the baseline efficacy required for SERM applications .
| Evidence Dimension | Receptor-specific IC50 values |
| Target Compound Data | 19 nM (ERα) and 26 nM (ERβ) |
| Comparator Or Baseline | Tamoxifen (established SERM baseline) |
| Quantified Difference | Equivalent nanomolar affinity range |
| Conditions | In vitro competitive binding assay |
Confirms that the procurement of this safer analog does not compromise the core estrogen receptor modulating activity required for efficacy studies.
Due to its thermodynamically destabilized carbocation intermediate and resulting lack of hepatic DNA adduct formation [1], Toremifene Citrate is frequently selected for long-term rodent models. It allows researchers to study estrogen receptor modulation, bone mineral density, and lipid metabolism without the confounding hepatocarcinogenic effects inherent to tamoxifen [1].
Because of its specific solubility profile (>0.3 mg/mL in pH 1.2 and 4.0, but negligible at pH 6.8) [2], this citrate salt is highly suited for processability studies evaluating gastrointestinal dissolution. Formulators procure this compound to establish robust in vitro-in vivo correlation (IVIVC) models utilizing acidic or surfactant-modified media [2].
With an established IC50 of 19 nM for ERα , Toremifene Citrate serves as a critical benchmark material in high-throughput screening and comparative oncology assays. It is utilized to validate new selective estrogen receptor modulators by providing a baseline of high efficacy combined with an improved genotoxic safety margin .
Corrosive;Irritant;Environmental Hazard